molecular formula C21H17ClN2O8S B11703862 Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11703862
M. Wt: 492.9 g/mol
InChI Key: UDRFWQFZIHPYGQ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a benzene ring substituted with various functional groups, including a furan ring, a sulfonamide group, and carboxylate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:

    Friedel-Crafts Alkylation: Introduction of methyl groups to the benzene ring using methyl chloride and aluminum chloride as a catalyst.

    Sulfonation: Introduction of the sulfonamide group using chlorosulfonic acid followed by reaction with a furan-2-amine derivative.

    Esterification: Formation of carboxylate esters using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which have similar structural features and biological activities.

    Sulfonamide Derivatives: Compounds like sulfanilamide, which share the sulfonamide functional group and have antibacterial properties.

Uniqueness

1,3-DIMETHYL 5-[4-CHLORO-3-(FURAN-2-AMIDO)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both furan and sulfonamide groups in a single molecule is relatively rare and offers opportunities for novel interactions and mechanisms of action.

Properties

Molecular Formula

C21H17ClN2O8S

Molecular Weight

492.9 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-(furan-2-carbonylamino)phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H17ClN2O8S/c1-30-20(26)12-8-13(21(27)31-2)10-14(9-12)24-33(28,29)15-5-6-16(22)17(11-15)23-19(25)18-4-3-7-32-18/h3-11,24H,1-2H3,(H,23,25)

InChI Key

UDRFWQFZIHPYGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

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